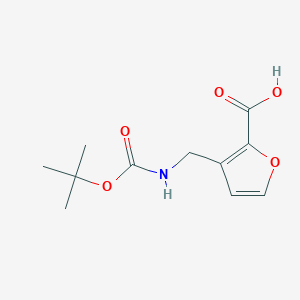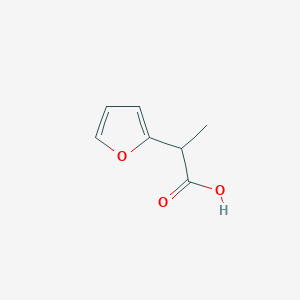
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone, also known as ITZ-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITZ-1 is a small molecule inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
作用机制
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone works by inhibiting specific proteins and pathways involved in various cellular processes. One of the main targets of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone is the protein kinase CK2, which is involved in cell proliferation and survival. By inhibiting CK2, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone can block the growth of cancer cells and induce cell death. 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response. By inhibiting NF-κB, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone can reduce inflammation and potentially treat inflammatory diseases. Additionally, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has been shown to inhibit the accumulation of amyloid beta plaques in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone can induce cell death and inhibit cell proliferation. Inflammation can be reduced by inhibiting the NF-κB pathway, which can lead to a reduction in cytokine production and immune cell activation. In the brain, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone can inhibit the accumulation of amyloid beta plaques, which are thought to contribute to the development of Alzheimer's disease.
实验室实验的优点和局限性
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent effects on specific proteins and pathways, making it a useful tool for studying cellular processes. However, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone also has some limitations. It can be toxic to cells at high concentrations, and its effects may be specific to certain cell types or disease states.
未来方向
There are several future directions for the research and development of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone. One area of interest is the development of more potent and selective inhibitors of CK2 and other targets of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone. Additionally, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone could be further studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. The use of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone in combination with other therapies could also be explored to enhance its efficacy and reduce toxicity. Overall, the potential of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone as a therapeutic agent warrants further investigation and development.
合成方法
The synthesis of 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone involves a multi-step process that requires the use of various chemical reagents and techniques. The first step involves the synthesis of 2-(2-aminothiazol-4-yl)ethan-1-ol, which is then reacted with indole-3-carboxaldehyde to form the intermediate product, 1-(indol-3-yl)-2-(2-aminothiazol-4-yl)ethan-1-ol. This intermediate is then reacted with 3-(trifluoromethyl)aniline to yield the final product, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone.
科学研究应用
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use in the treatment of cancer. 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has been shown to inhibit the growth of cancer cells by targeting specific proteins and pathways involved in cell proliferation and survival. Additionally, 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has been shown to have anti-inflammatory effects, making it a potential treatment option for diseases such as rheumatoid arthritis and inflammatory bowel disease. 1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone has also shown promise in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by targeting the accumulation of amyloid beta plaques in the brain.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c21-20(22,23)14-5-3-6-15(10-14)24-19-25-16(12-28-19)11-18(27)26-9-8-13-4-1-2-7-17(13)26/h1-7,10,12H,8-9,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVWXMHNGRFVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-1-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2624691.png)
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2624692.png)

![N-(1-Methylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2624699.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2624701.png)
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2624702.png)


![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2624706.png)


